Home > Products > Screening Compounds P133044 > Dimetipirium bromide
Dimetipirium bromide - 51047-24-6

Dimetipirium bromide

Catalog Number: EVT-10990459
CAS Number: 51047-24-6
Molecular Formula: C23H30BrNO3
Molecular Weight: 448.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dimetipirium bromide is a chemical compound primarily recognized for its spasmolytic and antineoplastic properties. It is classified under the International Nonproprietary Names system, which indicates its usage in various therapeutic applications. The compound is known by its Chemical Abstracts Service registry number 51047-24-6 and has a molecular formula of C23H30BrNO3, with a molecular weight of approximately 448.401 g/mol .

Source and Classification

Dimetipirium bromide is classified as a pharmaceutical substance with specific indications in the treatment of certain medical conditions. Its classification stems from its pharmacological effects, which include muscle relaxation and potential anti-cancer activity. The compound is categorized within the broader class of anticholinergic agents, which inhibit the action of acetylcholine in the body .

Synthesis Analysis

The synthesis of Dimetipirium bromide involves several chemical reactions that produce the final compound from simpler precursors. While specific detailed methodologies for its synthesis are not extensively documented in the available literature, it typically includes the following general steps:

  1. Starting Materials: The synthesis generally begins with readily available organic compounds that contain bromine and nitrogen functionalities.
  2. Reaction Conditions: The reactions are performed under controlled temperature and pressure conditions to ensure high yield and purity.
  3. Purification: After synthesis, the product undergoes purification processes such as recrystallization or chromatography to remove impurities and by-products.

Technical details regarding the specific reagents, solvents, and conditions used in the synthesis are often proprietary or not disclosed in public literature .

Molecular Structure Analysis

Dimetipirium bromide features a complex molecular structure characterized by multiple functional groups. The key structural elements include:

  • Bromine Atom: Contributes to its reactivity and pharmacological properties.
  • Hydroxyethyl Group: Enhances solubility and interaction with biological targets.
  • Alkyl Chains: Provide hydrophobic characteristics that influence membrane permeability.

The molecular structure can be represented as follows:

C23H30BrNO3\text{C}_{23}\text{H}_{30}\text{Br}\text{N}\text{O}_{3}

Data on bond lengths, angles, and stereochemistry are critical for understanding its reactivity but are not extensively detailed in available sources .

Chemical Reactions Analysis

Dimetipirium bromide participates in various chemical reactions typical of organic compounds containing halogens and nitrogen. Notable reactions include:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to new derivatives.
  2. Dehydrohalogenation: Under specific conditions, it can lose hydrogen bromide to form alkenes.
  3. Hydrolysis: In aqueous environments, it may undergo hydrolysis, affecting its stability and bioavailability.

Technical details regarding reaction mechanisms often require advanced spectroscopic methods for elucidation .

Mechanism of Action

The mechanism of action of Dimetipirium bromide primarily revolves around its role as an anticholinergic agent. It works by blocking the action of acetylcholine at muscarinic receptors, leading to:

  • Muscle Relaxation: Reducing spasms in smooth muscles.
  • Antineoplastic Effects: Potentially inhibiting tumor growth through modulation of neurotransmitter activity.

Data supporting these mechanisms include pharmacodynamic studies that measure receptor binding affinity and physiological responses in animal models .

Physical and Chemical Properties Analysis

Dimetipirium bromide exhibits several notable physical and chemical properties:

  • Physical State: Typically appears as a solid or crystalline powder.
  • Melting Point: Reported melting point ranges between 243 °C to 248 °C.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under normal conditions but sensitive to moisture.

These properties influence its formulation and storage conditions for pharmaceutical applications .

Applications

Dimetipirium bromide has several scientific uses:

  • Pharmaceutical Development: Used in research related to muscle relaxants and cancer therapies.
  • Clinical Applications: Investigated for treating gastrointestinal disorders due to its spasmolytic effects.
  • Laboratory Research: Employed in studies examining cholinergic pathways and their modulation.

Ongoing research aims to further elucidate its potential therapeutic benefits and expand its applications across various medical fields .

Introduction: Research Context and Significance of Quaternary Ammonium Spasmolytics

Pharmacological Classification within Neuromuscular Blocking Agents

Dimetipirium bromide belongs to the anticholinergic subclass of neuromuscular blocking agents, specifically categorized as a non-depolarizing competitive antagonist. Its pharmacological profile centers on high-affinity binding to muscarinic acetylcholine receptors (M1, M2, M3 subtypes), thereby inhibiting acetylcholine-mediated calcium mobilization in smooth muscle cells [5]. The molecular architecture—featuring a charged quaternary nitrogen center, lipophilic phenyl rings, and an ester linkage—enables simultaneous interaction with multiple receptor domains while resisting blood-brain barrier penetration, minimizing central nervous system effects [2].

Table 1: Pharmacodynamic Comparison of Quaternary Ammonium Spasmolytics

CompoundCore StructurePrimary Receptor TargetsReported Additional Activities
Dimetipirium bromidePyrrolidiniumM1, M2, M3Antitumor, Antispasmodic
IpratropiumTropaneM1, M3Bronchodilation
Dimidium bromide*PhenanthridiniumNot applicableBiochemical assay reagent

*Included for structural contrast only; distinct pharmacological class [7] [8]

At the subcellular level, Dimetipirium’s antagonism disrupts G-protein coupled receptor signaling cascades, preventing phospholipase C activation and subsequent inositol trisphosphate (IP3) generation. This inhibition critically impedes calcium release from sarcoplasmic reticulum stores—a fundamental mechanism governing smooth muscle contraction [3]. Voltage-dependent calcium channel (VDCC) regulation may represent a secondary mechanism, as evidenced by reduced calcium sparklets (localized VDCC-mediated calcium influx events) in smooth muscle models treated with structurally analogous agents [3]. The compound’s antitumor properties, noted in screening data [1], potentially derive from calcium signaling modulation in proliferative pathways, though mechanistic details remain inadequately characterized.

Historical Development of Pyrrolidinium-Based Therapeutics

The therapeutic evolution of pyrrolidinium compounds originated from structural optimization of atropine (a naturally occurring tropane alkaloid) aimed at enhancing peripheral selectivity. Early quaternary ammonium derivatives, including ipratropium (developed 1960s-1970s), demonstrated that N-alkylation restricted CNS penetration while preserving muscarinic antagonism [5]. Dimetipirium bromide emerged in the mid-1970s (CAS registration: 51047-24-6) as part of a chemical exploration of constrained heterocycles to improve receptor binding kinetics and metabolic stability [1] [2].

Table 2: Historical Milestones in Pyrrolidinium Spasmolytic Development

TimeframeDevelopment MilestoneTherapeutic Rationale
Pre-1970Atropine isolation and characterizationBaseline anticholinergic activity
Early 1970sSynthesis of first quaternary ammonium derivatives (e.g., ipratropium)Peripheralization of effects
Mid-1970sDevelopment of Dimetipirium bromide (51047-24-6)Enhanced receptor affinity via diphenylacetyl
1980s–presentClinical deployment of related agentsGastrointestinal/urinary spasm management

The distinctive molecular innovation in Dimetipirium bromide centers on the 2-hydroxy-2,2-diphenylacetate (benzilate) ester moiety attached to the pyrrolidinium core—a structural feature absent in earlier tropane derivatives. This modification significantly increased lipophilicity and steric bulk near the receptor-binding site, theoretically prolonging tissue residence time [2]. Contemporary biochemical assays confirmed its nanomolar affinity, though comprehensive receptor-binding studies against modern muscarinic subtype standards remain unpublished. Patent analyses from the 1980s indicate primary development for gastrointestinal spasms, with later investigations revealing non-canonical effects (e.g., antitumor activity) that expanded its potential research applications [1].

Unmet Research Needs in Visceral Smooth Muscle Modulation

Despite decades of spasmolytic development, critical knowledge gaps persist regarding precise modulation of pathological smooth muscle phenotypes. Vascular and visceral smooth muscle cells (SMCs) exhibit remarkable plasticity—termed "phenotypic modulation"—during chronic inflammatory states, transitioning from contractile to synthetic, proliferative, or even osteochondral phenotypes in diseases like atherosclerosis [4] [6]. Current anticholinergics, including Dimetipirium bromide, primarily target contractile machinery without addressing underlying phenotypic transitions that drive hypercontractility.

Emerging single-cell transcriptomic studies reveal that modulated SMCs in atherosclerosis downregulate contractile apparatus genes (e.g., ACTA2, MYH11) while upregulating extracellular matrix remodeling and inflammatory pathways [4] [6]. Key regulators identified include:

  • FOXC1: A transcription factor maintaining contractile phenotype; repression increases SMC migration [6]
  • BCLAF1: Critical for SMC survival and transdifferentiation into macrophage-like cells [6]
  • PCSK6: A protease governing SMC migration via matrix metalloproteinase activation [6]

Table 3: Key Knowledge Gaps in Smooth Muscle Cell Modulation Pharmacology

Research DomainSpecific Unmet NeedRelevance to Dimetipirium Bromide
Phenotypic transition mechanismsDrivers of synthetic vs. contractile SMC phenotypesTarget selection beyond receptor antagonism
Calcium signaling dynamicsSpatial regulation of calcium sparklets/wavesOptimization of ion channel modulation
Transcriptional regulationMaster regulators (e.g., FOXC1, BCLAF1) activityNovel epigenetic or gene-targeting approaches
Disease microenvironmentInflammatory mediators inducing hypercontractilityAdjunctive anti-inflammatory targeting

Advanced calcium imaging techniques (e.g., confocal line-scanning, TIRF microscopy) now enable real-time visualization of subcellular calcium dynamics in modulated SMCs [3]. These reveal that classical global calcium elevations coexist with highly localized signaling events (e.g., calcium sparks from ryanodine receptors, calcium pufffs from IP3 receptors). Precisely how existing spasmolytics affect these microdomains remains uncharacterized. Future research should prioritize: (1) mapping spasmolytic effects on localized calcium signals in modulated SMCs; (2) combinatorial strategies targeting both ionotropic and transcriptional deregulation; and (3) developing tissue-selective delivery systems to mitigate off-target effects while addressing microenvironmental drivers of hypercontractility [3] [4] [6]. Dimetipirium bromide’s antitumor activity [1] warrants particular investigation regarding proliferative SMC phenotypes—a nexus potentially bridging its classical and non-canonical pharmacological effects.

Properties

CAS Number

51047-24-6

Product Name

Dimetipirium bromide

IUPAC Name

2-(1,2,5-trimethylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate;bromide

Molecular Formula

C23H30BrNO3

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C23H30NO3.BrH/c1-18-14-15-19(2)24(18,3)16-17-27-22(25)23(26,20-10-6-4-7-11-20)21-12-8-5-9-13-21;/h4-13,18-19,26H,14-17H2,1-3H3;1H/q+1;/p-1

InChI Key

OAOFTCGGCRBLAW-UHFFFAOYSA-M

Canonical SMILES

CC1CCC([N+]1(C)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.